![molecular formula C25H22N2O4S B2886977 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902521-23-7](/img/structure/B2886977.png)
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
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Description
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds and has been shown to have a variety of interesting properties that make it an attractive target for research. In
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
One key area of research involving compounds similar to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is their potential in analgesic and anti-inflammatory activities. Studies have been conducted on novel synthesized compounds related to this structure, particularly focusing on their analgesic, anti-inflammatory, and ulcerogenic index activities. For example, a study by Alagarsamy et al. (2015) investigated a variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which showed potent analgesic and anti-inflammatory activities. Another study by Rajveer et al. (2010) also explored similar derivatives for their pharmacological activities.
Antimicrobial and Antiviral Applications
These compounds have also been investigated for their antimicrobial and antiviral properties. For instance, the study by Vanparia et al. (2013) synthesized derivatives assimilating quinazolone and sulfonamide moieties and evaluated their antimicrobial activity. Additionally, Ghosh et al. (2008) studied a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects.
Antitumor and Anticancer Applications
Research has also extended to the exploration of these compounds for antitumor and anticancer properties. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity. Similarly, Hassan et al. (2021) synthesized and evaluated a new series of 2-(4-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl acetamide derivatives for anticancer activity.
Structural and Molecular Studies
Structural aspects and properties of these compounds have also been a focus of research. For instance, Karmakar et al. (2007) investigated the structural aspects of amide containing isoquinoline derivatives, providing insights into their molecular interactions and properties.
Molecular Docking and Pharmacological Studies
Molecular docking and pharmacological studies are another significant area of research. For example, Mehta et al. (2019) conducted molecular docking studies on a series of related compounds to evaluate their antimicrobial and anticancer activities.
properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-7-11-19(12-8-17)26-24(28)16-27-15-23(25(29)21-5-3-4-6-22(21)27)32(30,31)20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKBXHTVAHWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide |
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